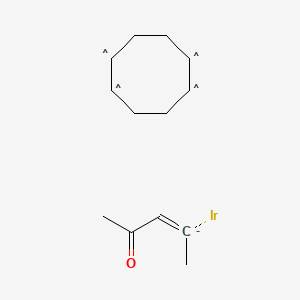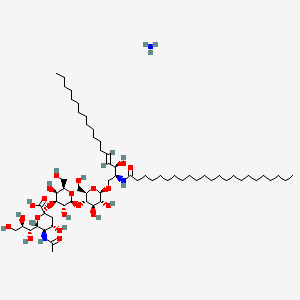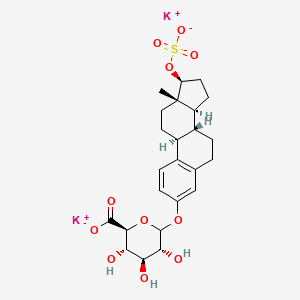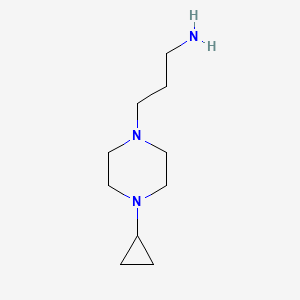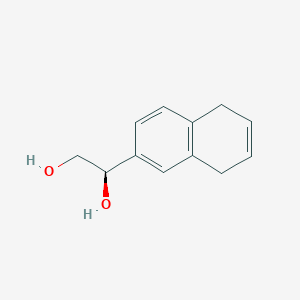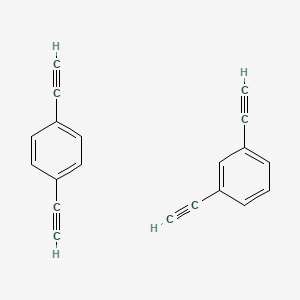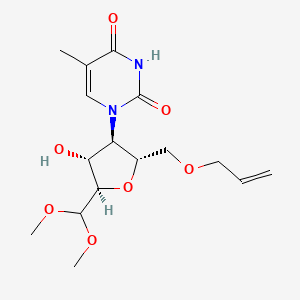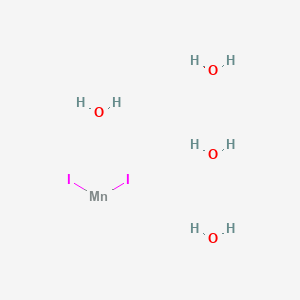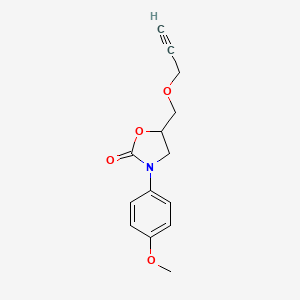
3-(p-Methoxyphenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-5-[(2-propynyloxy)methyl]-2-oxazolidinone is a complex organic compound with a unique structure that combines a methoxyphenyl group, a propynyloxy group, and an oxazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-[(2-propynyloxy)methyl]-2-oxazolidinone typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-methoxyphenylacetic acid with propargyl alcohol to form 3-(4-methoxyphenyl)prop-2-yn-1-ol . This intermediate is then reacted with an isocyanate derivative to form the oxazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxyphenyl)-5-[(2-propynyloxy)methyl]-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and propynyloxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-5-[(2-propynyloxy)methyl]-2-oxazolidinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-5-[(2-propynyloxy)methyl]-2-oxazolidinone involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and propynyloxy groups may also play a role in modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)prop-2-yn-1-ol: Shares the methoxyphenyl and propynyloxy groups but lacks the oxazolidinone ring.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but has different functional groups and reactivity.
Uniqueness
3-(4-Methoxyphenyl)-5-[(2-propynyloxy)methyl]-2-oxazolidinone is unique due to the presence of the oxazolidinone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
23598-92-7 |
|---|---|
Formule moléculaire |
C14H15NO4 |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H15NO4/c1-3-8-18-10-13-9-15(14(16)19-13)11-4-6-12(17-2)7-5-11/h1,4-7,13H,8-10H2,2H3 |
Clé InChI |
FGJSQIWLTMCNPH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CC(OC2=O)COCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B13821969.png)
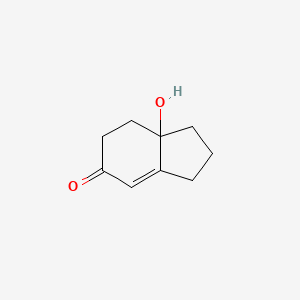
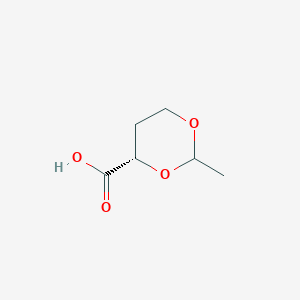
![[1,2,5]Oxadiazolo[3,4-b]pyrazino[2,3-e]pyrazine,1,3,6,7-tetrahydro-(9CI)](/img/structure/B13821994.png)
